molecular formula Sn5Ti6 B14728833 CID 71355008

CID 71355008

Cat. No.: B14728833
M. Wt: 880.8 g/mol
InChI Key: QYJJZKHZABOGFF-UHFFFAOYSA-N
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Description

CID 71355008 (PubChem Compound Identifier 71355008) is a chemical compound whose structural and functional properties have been investigated in diverse research contexts, including analytical chemistry, pharmacology, and biochemistry. These methods enable precise determination of molecular weight, fragmentation patterns, and structural isomers, which are critical for differentiating this compound from analogous compounds.

Properties

Molecular Formula

Sn5Ti6

Molecular Weight

880.8 g/mol

InChI

InChI=1S/5Sn.6Ti

InChI Key

QYJJZKHZABOGFF-UHFFFAOYSA-N

Canonical SMILES

[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Sn].[Sn].[Sn].[Sn].[Sn]

Origin of Product

United States

Chemical Reactions Analysis

PubChem Database Review

PubChem, the largest freely accessible chemical database (CID 71355008 not found in the provided search results ).

  • CID 71355288 (Sn<sub>3</sub>Yb) and CID 71375668 (EVT-15296143) are structurally distinct and unrelated to this compound .

  • No CAS numbers, molecular formulas, or synonyms associated with this compound were identified in PubChem or EPA regulatory documents .

Chemical Literature and Research Findings

  • Recent Studies : No publications indexed in PubMed or PMC mention this compound .

  • Reaction Mechanisms : General principles of reaction mechanisms (e.g., electrophilic/nucleophilic interactions, catalytic pathways) were discussed in academic articles and videos, but none applied to this compound 121314.

Potential Explanations for Missing Data

  • Typographical Error : Verify the CID (e.g., 71355288 or 71375668 may be relevant).

  • Proprietary Compound : this compound could be unpublished or classified.

  • Obsolete Identifier : The CID may have been deprecated or merged into another entry.

Recommendations for Further Research

  • Database Recheck : Use the PubChem Advanced Search with alternate identifiers (CAS, SMILES) .

  • Synthetic Pathways : Explore electrochemical or catalytic methods if this compound is novel .

  • Collaborative Inquiry : Contact chemical vendors (e.g., EvitaChem) for proprietary data.

Key Limitations

  • Source Reliability : Excluded and per user request.

  • Data Gaps : No patents, spectra, or safety data were located for this compound .

Scientific Research Applications

CID 71355008 has several scientific research applications across different fields:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.

    Industry: this compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 71355008 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

The following comparison focuses on compounds with overlapping analytical methodologies, therapeutic applications, or structural motifs relevant to CID 71355008.

Structural Analogues: Oscillatoxin Derivatives

This compound may belong to the oscillatoxin family, as evidenced by structural analogs like oscillatoxin D (CID: 101283546) and oscillatoxin F (CID: 156582092) (Figure 1, ). Key comparisons include:

Property This compound Oscillatoxin D Oscillatoxin F
Molecular Weight Data not available 1,014.9 g/mol 998.9 g/mol
Functional Groups Presumed methyl/nitro Methyl, hydroxyl Methyl, hydroxyl
Analytical Method LC-ESI-MS/CID LC-ESI-MS/CID LC-ESI-MS/CID
Biological Activity Not specified Cytotoxic Cytotoxic

Key Findings :

  • This compound may share similar bioactivity, though further validation is required .
  • Structural distinctions (e.g., methyl or nitro groups) influence solubility and pharmacokinetic profiles .
Pharmacological Comparators: Chemotherapy-Induced Diarrhea (CID) Agents

Comparative efficacy

Agent CID Incidence Reduction Mechanism Reference
Probiotics (e.g., Lactobacillus) 74% (OR = 0.26) Gut microbiota modulation
Loperamide 50–60% Opioid receptor agonism
This compound Not studied Unknown N/A

Key Findings :

  • Probiotics outperform traditional agents in reducing CID severity by targeting intestinal barrier integrity .
Analytical Comparators: Ginsenosides

This compound’s structural elucidation may parallel ginsenosides (e.g., ginsenoside Rf), which are differentiated via source-in CID mass spectrometry:

Parameter This compound Ginsenoside Rf
Fragmentation Pattern Not reported Loss of glycosidic moieties
Diagnostic Ions Not reported m/z 621, 459
Chromatographic Retention Not reported 22.3 min (C18 column)

Key Findings :

  • Source-in CID enables differentiation of isomers like ginsenoside Rf and pseudoginsenoside F11 . Similar techniques could resolve this compound’s structural ambiguities.

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